molecular formula C15H20N4O3S B2893259 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethoxybenzenesulfonamide CAS No. 1797655-78-7

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethoxybenzenesulfonamide

Cat. No. B2893259
CAS RN: 1797655-78-7
M. Wt: 336.41
InChI Key: DZSXGNJMQSBFNL-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethoxybenzenesulfonamide, commonly known as DMS-53, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMS-53 belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Molecular Structure and Activity Analysis

Studies on derivatives closely related to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethoxybenzenesulfonamide have focused on their molecular structure and potential biological activities. For instance, Mansour and Ghani (2013) investigated the hydrogen-bond effect, spectroscopic properties, and molecular structure of a sulfamethazine Schiff-base, revealing insights into its stability and electronic structure through DFT and HF methods. This study contributes to understanding the structural basis of related compounds' biological activities and their potential applications in designing molecules with specific properties (Mansour & Ghani, 2013).

Synthesis and Anticancer Properties

Research into the synthesis and properties of related sulfonamide derivatives has also explored their anticancer potentials. Zhang et al. (2010) synthesized a novel compound with unexpected anticancer properties through an aminohalogenation reaction. This highlights the ongoing exploration into sulfonamide derivatives for potential therapeutic applications beyond their conventional use (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Computational Studies and Antifungal Activity

The computational analysis and prediction of the activity of sulfonamide compounds, including derivatives of the specified chemical, have been a significant area of research. Studies like those conducted by Kaya et al. (2016) employ quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of piperidine derivatives on iron, offering insights into the protective capabilities of these compounds in industrial applications (Kaya et al., 2016).

Novel Syntheses and Biological Activities

Further research endeavors have been directed towards synthesizing new derivatives and evaluating their biological activities. For example, the work by Hassan et al. (2009) on the synthesis of pyrrolo[2,3-d]pyrimidine and other derivatives incorporating a dimethylsulfonamide moiety assessed their antimicrobial activities, showcasing the potential of such compounds in addressing bacterial and fungal infections (Hassan et al., 2009).

properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-4-22-12-5-7-13(8-6-12)23(20,21)17-11-14-16-10-9-15(18-14)19(2)3/h5-10,17H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSXGNJMQSBFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethoxybenzenesulfonamide

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